molecular formula C13H14BrN3O B5727814 N~3~-(2-BROMO-4-METHYLPHENYL)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE

N~3~-(2-BROMO-4-METHYLPHENYL)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B5727814
M. Wt: 308.17 g/mol
InChI Key: OSLSKNLZMBFIGI-UHFFFAOYSA-N
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Description

N~3~-(2-BROMO-4-METHYLPHENYL)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromo-substituted phenyl group, an ethyl group, and a pyrazole ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(2-BROMO-4-METHYLPHENYL)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the bromination of 2-methylphenyl compounds followed by the formation of the pyrazole ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclization reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N~3~-(2-BROMO-4-METHYLPHENYL)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activity, including anti-inflammatory and anti-cancer properties.

    Medicine: Potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N3-(2-BROMO-4-METHYLPHENYL)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Bromo-4-methylphenyl)-3-phenylpropanamide
  • N-(2-Bromo-4-methylphenyl)-3-(4-methoxyphenyl)propanamide

Uniqueness

N~3~-(2-BROMO-4-METHYLPHENYL)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O/c1-3-17-7-6-12(16-17)13(18)15-11-5-4-9(2)8-10(11)14/h4-8H,3H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLSKNLZMBFIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=C(C=C(C=C2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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